Product packaging for BMS-986115(Cat. No.:)

BMS-986115

Cat. No.: B1574177
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Notch Signaling Pathway in Developmental Biology and Disease Pathogenesis

The Notch signaling pathway is a highly conserved cell-cell communication system essential for the embryonic development of most multicellular animals. wikipedia.orgasu.edu This pathway is a cornerstone of developmental biology, regulating critical processes such as cell fate determination, differentiation, proliferation, and apoptosis. aacrjournals.orgnih.gov The mechanism involves direct contact between adjacent cells, where transmembrane ligands (like Delta and Jagged families) on one cell interact with Notch receptors on the neighboring cell. asu.edubosterbio.com In mammals, there are four distinct Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4). wikipedia.org

Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. nih.govnih.gov The final cleavage, mediated by a gamma-secretase complex, releases the Notch intracellular domain (NICD). aacrjournals.orgfrontiersin.org The NICD then translocates to the nucleus, where it forms a complex with other proteins to activate the transcription of target genes. nih.govmedkoo.com

The influence of the Notch pathway is profoundly context-dependent, orchestrating a wide array of developmental events. nih.gov Its functions include:

Neurogenesis: Promoting proliferative signaling while its inhibition helps initiate neural differentiation. wikipedia.org

Somitogenesis: The formation of somites, the building blocks of the vertebrae and ribs. asu.edu

Cardiovascular development: Stabilizing arterial endothelial fate, angiogenesis, and the formation of heart valves. wikipedia.org

Pancreatic development: Regulating the recruitment of endocrine cell types from a common precursor. wikipedia.org

Given its fundamental role in controlling cell fate and tissue development, dysregulation of the Notch signaling pathway is implicated in the pathogenesis of numerous diseases. wikipedia.orgajbm.net Aberrant signaling has been linked to various developmental disorders and cancers. nih.govnih.gov For instance, mutations affecting this pathway can cause conditions such as Alagille syndrome, a multi-system disorder, and certain cardiovascular defects. wikipedia.orgnih.gov In the context of oncology, faulty Notch signaling is a known driver in malignancies like T-cell acute lymphoblastic leukemia (T-ALL). wikipedia.orgfrontiersin.org

Rationale for Therapeutic Targeting of the Notch Pathway in Oncology Research

The critical role of the Notch signaling pathway in cell proliferation, survival, and differentiation makes its dysregulation a significant factor in cancer development and progression. nih.govresearchgate.net In many types of cancer, the Notch pathway is aberrantly activated, leading to uncontrolled tumor cell growth and survival. medkoo.comfrontiersin.org This oncogenic role was first highlighted in T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 gene are found in over 50% of cases. frontiersin.org

The rationale for targeting the Notch pathway in oncology is multifaceted and is supported by extensive preclinical research. Key reasons include:

Oncogenic Driving: Constitutive activation of Notch signaling can lead to excessive cell proliferation and is implicated in a broad range of malignancies, including leukemias and various solid tumors. nih.gov

Cancer Stem Cells: The Notch pathway is crucial for the maintenance and survival of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov

Tumor Angiogenesis: Notch signaling plays a vital part in the formation of new blood vessels that supply tumors with essential nutrients, a process known as angiogenesis. nih.govresearchgate.net

These roles establish the Notch pathway as an attractive target for anticancer therapies. nih.gov The goal of targeting this pathway is to inhibit tumor growth, eliminate cancer stem cells, and disrupt the tumor's blood supply. aacrjournals.org Several therapeutic strategies have been developed, with gamma-secretase inhibitors (GSIs) being one of the most extensively studied classes of drugs designed to block Notch signaling. aacrjournals.orgresearchgate.net By inhibiting the gamma-secretase enzyme, these agents prevent the final cleavage step required for Notch receptor activation, thereby blocking the entire downstream signaling cascade. medkoo.com

Introduction to BMS-986115 as a Gamma-Secretase and Pan-Notch Inhibitor in Preclinical Studies

This compound is an orally bioavailable, potent, and selective small-molecule inhibitor of the gamma-secretase enzyme. medkoo.comnih.gov By targeting gamma-secretase, this compound functions as a pan-Notch inhibitor, meaning it blocks the signaling of all four mammalian Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4). nih.govbioworld.com Its mechanism of action involves binding to gamma-secretase and preventing the proteolytic cleavage that releases the Notch intracellular domain (NICD). medkoo.com This action effectively halts the translocation of NICD to the nucleus and the subsequent transcription of Notch-regulated genes, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis in Notch-dependent tumors. medkoo.com

Preclinical studies have demonstrated the potent activity of this compound across all four Notch receptors with low nanomolar median inhibitory concentrations (IC50s). nih.gov It was developed from an earlier intravenous compound, BMS-906024, with the goal of creating an orally active agent with robust anti-tumor activity. bioworld.com

Inhibitory Activity of this compound Against Notch Receptors
Notch ReceptorIC50 (nM)
Notch17.8 - 8
Notch23
Notch38 - 8.5
Notch44

Data compiled from multiple preclinical studies. bioworld.commedchemexpress.com

In vitro studies showed that this compound effectively inhibits the proliferation of cancer cell lines dependent on Notch signaling. bioworld.com For example, it demonstrated potent inhibition of T-ALL and breast adenocarcinoma cell proliferation. bioworld.com

In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
T-ALLT-cell Acute Lymphoblastic Leukemia3
MDA-MB-468Breast Adenocarcinoma2

Source: Gavai, A.V. et al. (2014). bioworld.com

Furthermore, in vivo preclinical models have confirmed the anti-tumor activity of this compound. It showed robust efficacy as a single agent in human T-ALL xenograft models and demonstrated anti-tumor effects in several solid tumor xenografts, including breast, non-small cell lung, and pancreatic carcinomas. nih.govbioworld.com The compound also exhibited synergistic activity when combined with other anti-cancer agents like paclitaxel (B517696) in certain tumor models. bioworld.com These preclinical findings provided a strong rationale for its advancement into clinical development. bioworld.com

Properties

Molecular Formula

C26H23F3N4O5

SMILES

Unknown

Appearance

Solid powder

Synonyms

BMS-986115;  BMS 986115;  BMS986115.

Origin of Product

United States

Molecular and Biochemical Characterization of Bms 986115 Activity

Mechanism of Gamma-Secretase Complex Inhibition by BMS-986115

Gamma-secretase is a multiprotein complex essential for the proteolytic cleavage and activation of several single-pass transmembrane proteins, including the Notch receptors newdrugapprovals.orgnih.gov. The complex typically comprises Presenilin 1 or Presenilin 2, nicastrin, APH1, and PEN2 newdrugapprovals.org. This compound binds directly to the gamma-secretase complex, thereby blocking its proteolytic activity medkoo.comnih.govprobechem.com. This inhibition prevents the crucial cleavage step that normally occurs after ligand binding to the extracellular domain of the Notch receptor medkoo.comprobechem.com. By inhibiting gamma-secretase, this compound effectively halts the subsequent steps in Notch pathway activation medkoo.com.

Selective Pan-Inhibition of Mammalian Notch Receptors (Notch1, Notch2, Notch3, Notch4)

This compound acts as a pan-Notch inhibitor, meaning it inhibits all four mammalian Notch receptors: Notch1, Notch2, Notch3, and Notch4 newdrugapprovals.orgnih.govnih.govmdpi.com. Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of gamma-secretase-mediated Notch signaling, with low nanomolar median inhibitory concentrations (IC50s) across these receptors nih.gov. For instance, it has reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3 medchemexpress.commedchemexpress.com. This broad inhibition across the Notch receptor family underscores its comprehensive impact on Notch-dependent cellular processes nih.govmdpi.com.

Table 1: Reported IC50 Values for this compound Against Notch Receptors

Notch ReceptorIC50 (nM)Source
Notch17.8 medchemexpress.commedchemexpress.com
Notch38.5 medchemexpress.commedchemexpress.com

Impact on Notch Intracellular Domain (NICD) Proteolytic Cleavage and Release

The activation of Notch receptors is a multi-step process that culminates in the proteolytic cleavage of the receptor by gamma-secretase newdrugapprovals.orgaacrjournals.org. This cleavage event is critical as it leads to the release of the Notch intracellular domain (NICD) from the cell membrane newdrugapprovals.orgmedkoo.comnih.govprobechem.com. Once released, NICD translocates to the nucleus, where it forms a transcription factor complex with CSL family members (e.g., RBPSUH) and mastermind-like (MAML) proteins newdrugapprovals.orgaacrjournals.org. This compound directly interferes with this crucial proteolytic cleavage and subsequent release of NICD medkoo.comnih.govinvivochem.cnprobechem.com. By preventing NICD liberation, this compound effectively blocks its translocation to the nucleus, thereby abrogating the initiation of Notch-regulated gene expression medkoo.comnih.govinvivochem.cn. This inhibition of NICD release is a central mechanism by which this compound exerts its biological effects, particularly in contexts where Notch signaling is aberrantly activated medkoo.comnih.govprobechem.com.

Molecular Regulation of Downstream Notch-Responsive Target Genes (e.g., HES family members, DELTEX1)

The nuclear translocation of NICD is essential for the activation of Notch-responsive target genes newdrugapprovals.orgmedkoo.comnih.gov. In the nucleus, NICD acts as a transcriptional activator, driving the expression of genes involved in various cellular processes newdrugapprovals.orgaacrjournals.org. Key downstream target genes of the Notch pathway include members of the HES (Hairy/Enhancer of Split) family, such as HES-1, and DELTEX1 newdrugapprovals.orgnih.govplos.org. HES-1, for instance, functions as a transcriptional repressor of other genes like HERP1 (HEY2), HERP2 (HEY1), and HATH1 (ATOH1) newdrugapprovals.org.

By blocking the release and nuclear translocation of NICD, this compound prevents the formation of the active transcription factor complex, leading to a significant reduction in the expression of these Notch-regulated genes medkoo.comnih.govinvivochem.cn. This observed inhibition of Notch pathway-related genes serves as a biological activity marker for this compound nih.govresearchgate.net. The suppression of these downstream targets ultimately contributes to the induction of apoptosis and inhibition of growth in tumor cells that exhibit Notch overexpression medkoo.comnih.gov.

Table 2: Key Downstream Notch-Responsive Target Genes Affected by this compound

Gene Family/MemberFunction/Role in Notch PathwayImpact of this compound InhibitionSource
HES family (e.g., HES-1)Transcriptional repressors, activated by NICDDecreased expression newdrugapprovals.orgmedkoo.comnih.govnih.gov
DELTEX1Notch target geneDecreased expression newdrugapprovals.orgmedkoo.comnih.govnih.gov

Preclinical Pharmacological Efficacy of Bms 986115

In Vitro Cellular Studies of Notch Pathway Inhibition

BMS-986115 has demonstrated potent pan-Notch inhibitory activity, targeting all four mammalian Notch receptors. nih.govbioworld.com Its mechanism of action involves binding to the gamma-secretase complex and blocking the proteolytic cleavage required for the release of the Notch intracellular domain (NICD). medkoo.com This action prevents the translocation of NICD to the nucleus, thereby inhibiting the transcription of Notch-regulated genes. medkoo.com

The inhibitory activity of this compound was quantified using various cell-based assays, which revealed low nanomolar median inhibitory concentrations (IC50). These findings confirm its high potency against the Notch signaling pathway. nih.gov

Inhibitory Activity (IC50) of this compound Against Notch Receptors
Notch ReceptorIC50 (nM)Source
Notch18 bioworld.com
Notch23 bioworld.com
Notch38 bioworld.com
Notch44 bioworld.com

The inhibition of the Notch pathway by this compound translates to significant anti-proliferative effects in cancer cell lines where growth is Notch-dependent. medkoo.combioworld.com Overexpression of Notch signaling is a known driver of tumor cell proliferation and survival. medkoo.com By blocking this pathway, this compound effectively induces apoptosis and curtails the growth of these tumor cells. medkoo.com

Studies in specific cancer cell lines have quantified the potent effect of this compound on cell proliferation. For instance, in a T-cell acute lymphoblastic leukemia (T-ALL) cell line and the breast adenocarcinoma cell line MDA-MB-468, this compound inhibited proliferation with IC50 values in the low nanomolar range. bioworld.com

Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Source
T-ALLT-Cell Acute Lymphoblastic Leukemia3 bioworld.com
MDA-MB-468Breast Adenocarcinoma2 bioworld.com

The Notch signaling pathway is critically involved in the regulation, maintenance, and survival of cancer stem cells (CSCs). nih.govnih.govunimelb.edu.au These CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and therapy resistance. nih.gov The aberrant activation of Notch signaling pathways can lead to a dysregulation of the self-renewal process in these cells, resulting in sustained proliferation and evasion of cell death. researchgate.net

By targeting a fundamental pathway for CSC survival, inhibitors like this compound represent a promising therapeutic strategy. nih.govunimelb.edu.au The rationale for using a Notch inhibitor is to disrupt the maintenance of the CSC population, potentially leading to a more durable anti-tumor response.

In Vivo Antitumor Activity in Xenograft Models

Preclinical experiments utilizing human T-ALL xenograft models have demonstrated the efficacy of this compound as a single agent. nih.gov In these in vivo models, the compound showed robust anti-tumor activity, validating the in vitro findings. bioworld.com The minimal effective dose required to produce an anti-leukemic effect in a T-ALL model was determined to be 0.67 mg/kg administered once daily. bioworld.com

The anti-tumor activity of this compound extends beyond hematologic malignancies to various solid tumors. nih.gov In nonclinical studies, this compound was evaluated against a panel of seven solid tumor xenografts and demonstrated activity in five of them. nih.gov

The responsive solid tumor models included:

Three breast carcinoma xenografts nih.gov

One non-small cell lung cancer (NSCLC) xenograft nih.gov

One pancreatic carcinoma xenograft nih.gov

Specifically, robust in vivo activity was observed in models of human breast medulla carcinoma (MDA-MB-157). bioworld.com Furthermore, this compound showed synergistic anti-cancer activity when combined with paclitaxel (B517696) in an anaplastic carcinoma model (Calu-6), suggesting potential for combination therapies. bioworld.com

Influence on Tumor Angiogenesis in Preclinical Settings

The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, supplying tumors with the necessary oxygen and nutrients to support their growth and metastasis. The Notch signaling pathway is a key regulator of this process. nih.govnih.gov Preclinical rationale strongly supports the anti-angiogenic potential of this compound through its mechanism as a potent and selective inhibitor of gamma-secretase, which is essential for the activation of all four mammalian Notch receptors (Notch1-4). nih.gov

Inhibition of the Notch pathway is considered a promising anti-cancer strategy in part due to its crucial role in tumor angiogenesis. nih.govnih.gov While direct preclinical studies detailing the specific anti-angiogenic effects of this compound, such as measurements of microvessel density or blood flow in preclinical models, are not extensively detailed in publicly available literature, the mechanism of action provides a strong basis for its activity in this area.

Research on other gamma-secretase inhibitors has provided evidence of anti-angiogenic mechanisms. For instance, studies with the gamma-secretase inhibitor RO4929097 in a non-responsive xenograft model demonstrated a reduction in the expression of key angiogenic mRNAs, including VEGFR2 (KDR), CD31 (PECAM1), and the Notch ligand JAG1. researchgate.net This suggests that a key anti-tumor effect of this class of inhibitors is mediated through the inhibition of angiogenesis. Given that this compound is a potent pan-Notch inhibitor, it is projected to exert similar effects on the tumor vasculature. bioworld.com

Table 1: Rationale for Anti-Angiogenic Activity of this compound

Target Pathway Mechanism of Action Implication for Angiogenesis
Notch Signaling Inhibition of gamma-secretase mediated Notch signaling, blocking all 4 Notch receptors. nih.gov The Notch pathway is a critical regulator of vessel sprouting, maturation, and function within the tumor microenvironment.

Research in Desmoid Tumor Preclinical Models

Desmoid tumors, also known as aggressive fibromatosis, are rare soft tissue neoplasms characterized by local invasion and a high rate of recurrence. labiotech.eu The underlying pathology of these tumors is frequently linked to mutations that cause constitutive activation of the Wnt/β-catenin pathway. labiotech.eu Importantly, significant crosstalk exists between the Wnt and Notch signaling pathways, providing a strong rationale for targeting Notch as a therapeutic strategy for desmoid tumors. labiotech.eu

This compound, also known as AL102 in its clinical development for desmoid tumors, is an orally active inhibitor of gamma-secretase, which blocks Notch signaling. nih.govwithpower.com While specific data from preclinical desmoid tumor models (such as patient-derived xenografts) are not detailed in the available literature, the compound's general anti-tumor activity has been established in other preclinical settings.

Nonclinical experiments demonstrated that this compound has potent anti-tumor activity. It was shown to be effective as a single agent in human T-cell acute lymphoblastic leukemia (T-ALL) xenograft models and showed anti-tumor activity in 5 out of 7 solid tumor xenografts evaluated, which included breast, non-small cell lung cancer (NSCLC), and pancreatic carcinoma models. nih.gov In vivo, this compound showed robust activity in preclinical models of T-ALL and human breast carcinoma at various oral doses. bioworld.com

Table 2: Preclinical Anti-Tumor Activity of this compound in Solid Tumor Models

Tumor Model Type Finding
Solid Tumor Xenografts Demonstrated anti-tumor activity in 5 of 7 models evaluated (including breast, NSCLC, and pancreatic cancer). nih.gov
Human Breast Medulla Carcinoma (MDA-MB-157) Showed robust in vivo activity. bioworld.com

The successful translation of this preclinical rationale is evidenced by the clinical investigation of this compound (AL102) in patients with desmoid tumors, where it has shown meaningful anti-tumor activity. labiotech.eu

Broader Research Contexts and Pathway Implications

Role of Notch Pathway Dysregulation in Various Malignancies (e.g., Hematologic and Solid Tumors)

The Notch signaling pathway is an evolutionarily conserved system crucial for regulating cell-fate determination, differentiation, proliferation, and survival. aacrjournals.orgfrontiersin.org Its proper function is essential for embryonic development and maintaining tissue homeostasis in adults. nih.gov However, the dysregulation of this pathway, through mechanisms such as mutation, gene rearrangement, or overexpression, is strongly implicated in the pathogenesis of numerous human cancers. frontiersin.orgfrontiersin.orgnih.gov The Notch pathway can act as either an oncogene or a tumor suppressor depending on the specific cellular context, highlighting its complex role in cancer biology. aacrjournals.orgnih.gov

In hematologic malignancies, the role of aberrant Notch signaling is particularly well-established. Over 50% of T-cell acute lymphoblastic leukemia (T-ALL) cases feature oncogenic mutations in the NOTCH1 receptor, making it a key driver of this disease. oncotarget.comoncotarget.com Dysregulation has also been noted in other blood cancers, including chronic lymphocytic leukemia (CLL) and multiple myeloma, where it contributes to the interaction between cancer cells and the bone marrow microenvironment. oncotarget.comoncotarget.comspandidos-publications.com

The involvement of the Notch pathway extends to a wide array of solid tumors. Oncogenic activation of the pathway has been identified in breast cancer, non-small cell lung cancer (NSCLC), colorectal carcinoma, melanoma, and glioblastoma. frontiersin.orgnih.govoncotarget.com In these cancers, Notch signaling can promote tumor growth, invasion, and metastasis by influencing processes like the epithelial-mesenchymal transition (EMT). frontiersin.org Furthermore, the Notch pathway plays a critical role in maintaining cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. nih.govnih.gov BMS-986115, as a potent inhibitor of gamma-secretase mediated Notch signaling, is being developed to target such Notch-dependent malignancies. nih.govnih.gov Preclinical studies have shown its anti-tumor activity in T-ALL and various solid tumor xenograft models, including breast and pancreatic carcinomas. nih.gov

Interplay and Cross-Talk of Notch Signaling with Other Oncogenic Pathways (e.g., Wnt, Hedgehog, TGF-β)

The function of the Notch pathway in cancer is not isolated; it engages in extensive and intricate cross-talk with other major oncogenic signaling pathways. This interplay creates a complex regulatory network that collectively drives tumorigenesis and cancer progression. nih.govnih.gov Understanding these interactions is critical for contextualizing the therapeutic potential of Notch inhibitors like this compound.

Notch and Wnt/β-catenin: Both the Notch and Wnt pathways are fundamental to development and are frequently co-activated in cancers, particularly in maintaining cancer stem cells. mdpi.comresearchgate.net Their interaction can be synergistic or antagonistic depending on the context. In some cancers, Notch activation can promote the Wnt pathway, contributing to cell proliferation. mdpi.com Conversely, evidence also suggests that Notch can inhibit Wnt signaling by sequestering β-catenin, a key component of the Wnt pathway, thereby preventing its transcriptional activity. biorxiv.org This complex relationship indicates that modulating one pathway can have significant effects on the other. researchgate.net

Notch and Hedgehog (Hh): The Hedgehog pathway is another critical developmental pathway implicated in cancer. Cross-talk between Notch and Hh is vital for regulating stem cell proliferation and differentiation. mdpi.comnih.gov In some cancer models, the Hh pathway can induce Notch activity by upregulating the Notch ligand Jagged-2. mdpi.com Furthermore, Hes1, a primary downstream target of Notch signaling, can directly modulate the Hh pathway transcription factor Gli-1, demonstrating a direct molecular link. nih.gov

Notch and TGF-β: The Transforming Growth Factor-β (TGF-β) pathway regulates a wide range of cellular processes, and its interaction with Notch is important in development and disease. nih.gov A direct physical interaction has been demonstrated between the Notch intracellular domain (NICD) and Smad3, a key mediator of TGF-β signaling. rupress.org This interaction allows for a functional synergism where the two pathways can co-regulate the expression of target genes, influencing processes such as cell differentiation and epithelial-mesenchymal transition. rupress.orgresearchgate.net

These interactions with pathways like PI3K/AKT, NF-κB, and Ras further underscore the centrality of Notch signaling in cancer biology. nih.govnih.gov The extensive crosstalk suggests that targeting the Notch pathway could disrupt multiple oncogenic signals simultaneously.

Comparative Analysis with Other Gamma-Secretase Inhibitors (GSIs) and Notch Inhibitors in Preclinical Development

This compound belongs to the class of gamma-secretase inhibitors (GSIs), which represent the most clinically advanced agents for targeting the Notch pathway. nih.gov Gamma-secretase is the enzyme responsible for the final proteolytic cleavage that releases the active Notch intracellular domain (NICD). aacrjournals.org By inhibiting this enzyme, GSIs prevent the activation of all four Notch receptors. This compound is specifically described as a potent pan-Notch inhibitor, meaning it inhibits Notch 1, 2, 3, and 4. nih.gov

A key distinction among various GSIs lies in their potency and selectivity across the four Notch receptor isoforms. Systematic studies of different clinical-stage GSIs have revealed that they are not pharmacologically or functionally equivalent. embopress.org For instance, a comparative study of a closely related pan-Notch inhibitor, BMS-906024, with other GSIs demonstrated significant differences in their activity profiles. embopress.org

CompoundPrimary Target(s)Key Comparative Finding
This compound Pan-Notch (Notch 1-4)A potent and selective inhibitor of gamma-secretase mediated Notch signaling. nih.govmedchemexpress.com
BMS-906024 Pan-Notch (Notch 1-4)Inhibits all four Notch substrates nearly equivalently with low nanomolar IC50s. embopress.org
RO4929097 Gamma-SecretaseShows some selectivity, with higher potency against Notch1 compared to Notch3. embopress.org
MK-0752 Gamma-SecretaseDemonstrates selectivity among Notch substrates. embopress.org
PF-03084014 Gamma-SecretaseShows differential inhibition profiles against various Notch substrates. embopress.org
Semagacestat (LY-450139) Gamma-SecretaseNon-selective GSI that inhibits both Notch and Amyloid Precursor Protein (APP) cleavage. researchgate.net
Avagacestat (BMS-708163) Gamma-SecretaseInitially reported as a Notch-sparing GSI, but subsequent direct cleavage assays showed equivalent inhibition of Notch and APP. embopress.org

This table is interactive. You can sort and filter the data.

The analysis revealed that many GSIs exhibit differential inhibition, with some even enhancing the cleavage of one Notch substrate at concentrations where another is inhibited. embopress.org In contrast, compounds like BMS-906024 were specifically selected for their ability to inhibit all Notch isoforms with high and relatively equal potency. embopress.org This pan-inhibition profile may be advantageous for treating tumors that rely on multiple Notch receptors for their growth and survival. The development of this compound continues this strategy of potent, pan-Notch inhibition. nih.gov

Identification and Validation of Pharmacodynamic Biomarkers for Notch Pathway Engagement

To effectively develop a targeted therapy like this compound, it is essential to have reliable pharmacodynamic (PD) biomarkers that can confirm the drug is engaging its target and modulating the intended pathway in patients. nih.gov For Notch inhibitors, PD biomarkers are crucial for assessing the degree of pathway inhibition in both tumor and surrogate tissues. nih.govresearchgate.net

In a multi-arm Phase I clinical study of this compound in patients with advanced solid tumors, researchers measured the expression of Notch pathway-related genes in peripheral blood as surrogate PD biomarkers. nih.gov Specifically, the mRNA levels of Hes1 and Deltex1 were analyzed in whole blood samples collected before and after treatment. nih.gov

Hes1 (Hairy and enhancer of split-1): This is a primary and direct downstream target gene of the Notch signaling pathway. nih.govfrontiersin.org Its expression is rapidly induced upon Notch activation when the NICD forms a complex with the transcription factor CSL in the nucleus. Therefore, a reduction in Hes1 mRNA levels serves as a direct indicator of Notch pathway inhibition. researchgate.net

Deltex1: This is another Notch target gene whose expression is regulated by the pathway. Monitoring its levels provides additional confirmation of pathway modulation. nih.gov

The clinical study for this compound successfully demonstrated target engagement, observing inhibition of these Notch pathway genes. nih.govnih.gov This use of Hes1 and Deltex1 as PD biomarkers confirms that the drug achieves biologically significant Notch signaling inhibition in patients. nih.gov The identification and validation of such biomarkers are a critical milestone in the clinical development of any Notch inhibitor, providing essential information for guiding further studies. nih.gov

Methodological Approaches in Bms 986115 Research

Development of Biochemical and Cell-Based Assays for Compound Characterization

The precise characterization of BMS-986115's inhibitory activity has relied heavily on the development and application of both biochemical and cell-based assays. This compound has been demonstrated to potently inhibit the Notch signaling pathway. medchemexpress.com Specifically, it inhibits all four mammalian Notch receptors (Notch1 to Notch4) with low nanomolar median inhibitory concentrations (IC50s). nih.gov For instance, reported IC50 values are 7.8 nM for Notch1 and 8.5 nM for Notch3. medchemexpress.combioscience.co.uk

Biochemical assays are crucial for assessing the compound's direct interaction with and inhibition of gamma-secretase, the multi-subunit protease complex responsible for cleaving Notch receptors. nih.govinvivochem.cn These assays would typically measure the enzymatic activity of gamma-secretase in the presence and absence of this compound.

Cell-based assays complement biochemical studies by evaluating the functional consequences of gamma-secretase inhibition on Notch signaling within a cellular context. These assays often involve reporter systems, such as luciferase reporter assays, driven by Notch activation. By measuring the reduction in reporter gene expression, researchers can quantify the compound's ability to inhibit Notch signaling in live cells. Furthermore, cell-based assays are utilized to assess the compound's inhibitory effects on signaling mediated by individual Notch receptors (Notch1, Notch2, Notch3, and Notch4). pnas.org

The table below summarizes key inhibitory concentrations of this compound.

TargetIC50 (nM)Reference
Notch17.8 medchemexpress.combioscience.co.uk
Notch38.5 medchemexpress.combioscience.co.uk
Notch1-4Low nanomolar nih.gov

Design and Implementation of In Vivo Preclinical Animal Models for Efficacy Studies

To assess the therapeutic potential of this compound, extensive in vivo preclinical animal models have been designed and implemented. These models are essential for evaluating the compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system.

Nonclinical experiments have shown that this compound is effective as a single agent in human T-cell acute lymphoblastic leukemia (T-ALL) xenograft models. nih.gov Beyond T-ALL, the compound has demonstrated anti-tumor activity against 5 out of 7 solid tumor xenografts evaluated, including models of breast cancer (3 types), non-small cell lung cancer (NSCLC) (1 type), and pancreatic carcinoma (1 type). nih.gov

Preclinical studies involving gamma-secretase inhibitors, including this compound, have been conducted across various tumor types such as NSCLC, colorectal cancer, hepatocellular carcinoma, prostate cancer, and breast cancer. These studies consistently report impaired cell growth and tumor progression following treatment. researchgate.netmdpi.com

Molecular and Cellular Biology Techniques for Analyzing Notch Signaling Components

A comprehensive understanding of this compound's mechanism of action necessitates the application of various molecular and cellular biology techniques to analyze Notch signaling components. This compound specifically inhibits gamma-secretase-mediated Notch signaling. nih.gov Gamma-secretase, an integral membrane protein, is a multi-subunit protease complex responsible for cleaving single-pass transmembrane proteins, including Notch receptors, within their transmembrane domains, leading to their activation. nih.govinvivochem.cn

The compound's inhibitory action prevents the subsequent translocation of the Notch intracellular domain (NICD) to the nucleus, where it would normally form a transcription factor complex and initiate the expression of Notch-regulated genes. nih.govinvivochem.cn Therefore, techniques are employed to monitor NICD localization (e.g., immunofluorescence, subcellular fractionation) and the expression levels of Notch-regulated genes.

Analysis of Notch signaling components involves studying the Notch receptors (Notch1, Notch2, Notch3, Notch4) and their ligands, which include Delta-like ligands (DLL1, DLL3, DLL4) and Jagged ligands (JAG1, JAG2). aacrjournals.org The Notch pathway's activation culminates in the formation of a transcription activation complex in the nucleus, comprising NICD, the DNA-binding protein RBPJ, and coactivators such as mastermind-like proteins (MAML1-3) and p300. pnas.org

Molecular and cellular biology techniques commonly used in this context include:

Western Blot Analysis: To detect changes in the levels of Notch receptors, cleaved NICD, gamma-secretase subunits, and other Notch pathway proteins. bioline.ru

Quantitative Polymerase Chain Reaction (qPCR) or Reverse Transcription-qPCR (RT-qPCR): To measure the mRNA expression levels of Notch receptors, ligands, and downstream target genes. nih.govbioline.rubioworld.com

Immunohistochemistry/Immunofluorescence: To visualize the cellular localization of Notch components, such as nuclear translocation of NICD, in tissue samples or cell cultures.

Reporter Gene Assays: As mentioned in Section 5.1, these cell-based assays are crucial for functionally assessing Notch pathway activity.

Quantitative Assessment of Notch Target Gene Expression as Surrogate Biomarkers

The quantitative assessment of Notch target gene expression serves as a vital surrogate biomarker for evaluating the pharmacodynamic activity and efficacy of this compound. Changes in the expression of these genes provide a direct measure of Notch pathway inhibition.

In clinical studies, the expression of Notch pathway-related genes in peripheral blood has been measured as surrogate pharmacodynamic biomarkers for this compound. nih.govbioworld.com Blood samples are collected at various time points—pre-treatment and post-treatment (e.g., 2, 4, 8, 24, and 48 hours post-treatment)—to assess the dynamic inhibition of the Notch pathway. nih.govbioworld.com

Specific Notch target genes, such as Hes1 and Deltex1, are commonly analyzed. nih.govbioworld.com The mRNA levels of these genes are quantified from whole blood using techniques like RT-qPCR. nih.govbioworld.com The observation of target inhibition of Notch pathway-related genes has been a key finding in studies evaluating this compound, demonstrating its biological activity and continuous target engagement. nih.govbioworld.com This quantitative assessment provides valuable insights into the compound's ability to modulate the Notch pathway in vivo, correlating with its potential therapeutic effects.

The table below highlights key Notch target genes used as surrogate biomarkers.

Gene NameMethod of AssessmentSample TypeReference
Hes1RT-qPCRWhole blood nih.govbioworld.com
Deltex1RT-qPCRWhole blood nih.govbioworld.com

Future Research Directions and Translational Perspectives

Exploration of Combination Therapeutic Strategies with BMS-986115 in Preclinical Models

Preclinical investigations have consistently highlighted the significant antineoplastic activity of gamma-secretase inhibitors (GSIs), including this compound, especially when integrated into combination therapeutic regimens ncats.ionih.gov. The rationale for such combinations stems from the multifaceted role of Notch signaling in cancer progression, including its involvement in cancer stem cell (CSC) maintenance, angiogenesis, and the development of therapeutic resistance nih.govctdbase.orginvivochem.cnuni.lu.

Studies have shown that GSIs can enhance the effectiveness of conventional treatments. For instance, in a preclinical mouse model of HER2-positive breast cancer, the combination of GSIs with trastuzumab led to complete tumor regressions and prevented disease recurrence nih.gov. Furthermore, GSIs have demonstrated the ability to reduce cancer stem cell populations in ex vivo patient-derived tumor specimens and breast cancer-derived secondary mammospheres, suggesting their utility in targeting highly tumorigenic and treatment-resistant cell subsets nih.gov.

Notch pathway inhibition has also been shown to resensitize cancer cells that have developed resistance to standard therapies. This is particularly relevant in contexts where Notch signaling contributes to acquired resistance mechanisms. For example, the combination of Notch and PI3K/Akt inhibition exhibited synergistic antitumour activity and reduced metastasis in gastric cancer models in vivo, compared to either therapy alone. Similarly, a GSI structurally related to this compound, BMS-906024, was found to sensitize non-small cell lung cancer (NSCLC) cell lines to paclitaxel (B517696). This synergy was observed by targeting the paclitaxel-induced increase in NOTCH1, particularly in cell lines with wild-type KRAS and BRAF backgrounds.

The dysregulation of the Notch signaling pathway in hepatocellular carcinoma (HCC) can negatively impact immune cell responses, thereby diminishing the efficacy of cancer immunotherapy ncats.io. This observation underscores the urgent need for novel therapeutic combinations, such as those involving Notch inhibitors and immune checkpoint inhibitors, to improve HCC treatment outcomes ncats.io.

Table 1: Preclinical Combination Strategies Involving Notch Inhibition

Combination StrategyTumor Type / ModelObserved EffectKey Findings
GSI + TrastuzumabHER2-positive Breast Cancer (Mouse Model)Complete tumor regression, abrogated recurrenceTargeted cancer stem cells, enhanced therapeutic response nih.gov
Notch Inhibitor + PI3K/Akt InhibitorGastric Cancer (Preclinical Models)Synergistic antitumour activity, reduced metastasisAddressed oncogenic switch from Notch to PI3K/Akt signaling
GSI (e.g., BMS-906024) + PaclitaxelNon-Small Cell Lung Cancer (NSCLC) Cell LinesSensitization to paclitaxel, synergistic activityTargeted paclitaxel-induced NOTCH1 upregulation
Notch Inhibitor + Immune Checkpoint InhibitorHepatocellular Carcinoma (HCC)Potential to overcome intrinsic resistance to ICIsAddressed Notch pathway dysregulation affecting immune response ncats.io

Investigation of Mechanisms of Resistance to Notch Pathway Inhibition in Preclinical Systems

Despite the promising preclinical efficacy of Notch pathway inhibitors like this compound, the emergence of resistance remains a critical challenge that warrants extensive investigation in preclinical systems. Aberrant activation and mutations within Notch signaling components are intrinsically linked to tumor initiation, maintenance, and the development of resistance to various cancer therapies. The Notch signaling pathway itself is known to contribute to chemoresistance in tumor cells ctdbase.org.

Several mechanisms have been hypothesized to contribute to resistance to Notch pathway inhibition:

Alternative Notch Pathway Components: Certain Notch-pathway components, such as Notch4, may not be effectively targeted by current GSI agents, potentially serving as an escape mechanism. Further research is needed to understand the effects of inhibiting these specific components nih.gov.

Novel Notch Mutations and Biomarkers: The discovery of novel Notch mutations and biomarkers that predict sensitivity to GSIs is an ongoing area of research. A more comprehensive understanding of these genetic and molecular markers is crucial for identifying patient populations most likely to benefit from Notch inhibition and for predicting potential resistance nih.gov.

Crosstalk with Other Signaling Pathways: High expression of the Notch ligand DLL4 has been correlated with resistance to sunitinib (B231) in metastatic renal cell carcinoma (mRCC). Furthermore, DLL4 upregulation within the tumor microenvironment has been demonstrated to mediate resistance to VEGF-targeted therapies uni.lu. This suggests that compensatory activation of alternative pro-survival pathways or crosstalk with other signaling cascades can circumvent Notch inhibition. For instance, glioma cells with PTEN loss-of-function mutations exhibit reduced sensitivity to GSI treatment compared to wild-type PTEN cells, indicating an oncogenic switch from Notch to PI3K/Akt signaling as a potential resistance mechanism.

Cancer Stem Cell Plasticity: Cancer stem cells (CSCs) are inherently associated with resistance to conventional chemotherapy and radiotherapy. The Notch pathway plays a critical role in maintaining the stem-like properties of these cells nih.govctdbase.org. Persistent CSC populations or their ability to adapt and utilize alternative survival pathways can lead to tumor recurrence and resistance following Notch inhibition.

Understanding these complex resistance mechanisms in preclinical models is essential for designing more effective and durable therapeutic strategies.

Development of Advanced Preclinical Models for Studying Notch-Driven Cancers (e.g., Patient-Derived Xenografts, Organoids)

The development and utilization of advanced preclinical models are paramount for accurately studying Notch-driven cancers and evaluating the efficacy of compounds like this compound. These models offer a more physiologically relevant environment than traditional cell lines, better recapitulating the complexity of human tumors, including their heterogeneity and tumor microenvironment interactions.

Patient-Derived Xenografts (PDXs): Patient-derived xenograft models, where human tumor tissue is engrafted into immunocompromised mice, have become invaluable tools in cancer research. These models preserve the histological and genetic characteristics of the original patient tumor, allowing for more accurate predictions of clinical response ncats.io. For example, studies evaluating Notch inhibitors like CB-103 have demonstrated their antitumor activity and ability to decrease cancer stem cell frequency in patient-derived xenograft models ncats.io. The use of PDX models is crucial for assessing the in vivo efficacy of this compound, identifying responsive tumor subtypes, and exploring combination therapies in a context that closely mimics human disease ncats.ionih.gov.

Organoids: Organoids, three-dimensional in vitro cultures derived from patient tissues, represent another significant advancement in preclinical modeling. These self-organizing structures maintain key features of the original tumor, including cellular heterogeneity, tissue architecture, and functional characteristics. Organoids provide a powerful platform for high-throughput drug screening, mechanistic studies, and the investigation of Notch pathway dynamics in a controlled, yet biologically relevant, environment. Their ability to replicate aspects of the tumor microenvironment and cellular interactions makes them particularly suitable for studying Notch-driven processes and potential resistance mechanisms.

The integration of these advanced preclinical models, alongside traditional in vitro and in vivo approaches, is essential for accelerating the translational research of Notch inhibitors, enabling the identification of effective therapeutic strategies, and ultimately improving patient outcomes in Notch-driven cancers.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BMS-986115 as a gamma-secretase (GS) and pan-Notch inhibitor, and how can this mechanism be experimentally validated?

  • Methodological Answer : this compound binds to GS, blocking proteolytic cleavage of Notch receptors and preventing release of the Notch intracellular domain (NICD). To validate this:

  • Use Western blotting to detect NICD levels in treated vs. untreated tumor cells.
  • Employ reporter assays (e.g., luciferase-based systems) to measure Notch pathway activity downstream of NICD nuclear translocation .
  • Validate target engagement via pharmacodynamic (PD) biomarkers (e.g., mRNA levels of Notch target genes like HES1 or MYC) in preclinical models .

Q. Which experimental models are most appropriate for evaluating the efficacy of this compound in solid tumors?

  • Methodological Answer :

  • In vitro : Use patient-derived xenograft (PDX) cell lines with confirmed Notch pathway activation. Assess viability via MTT assays and apoptosis via flow cytometry (Annexin V/PI staining) .
  • In vivo : Utilize xenograft models with tumors harboring Notch mutations (e.g., T-cell acute lymphoblastic leukemia models). Monitor tumor volume and NICD suppression in tissue biopsies .
  • Include control groups with GSIs like RO4929097 for comparative efficacy analysis .

Q. How can researchers assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical studies?

  • Methodological Answer :

  • Conduct dose-escalation studies in animal models to determine maximum tolerated dose (MTD) and plasma concentration-time profiles using LC-MS/MS .
  • Correlate PD effects (e.g., NICD suppression) with PK parameters (Cmax, AUC) to establish exposure-response relationships .
  • Use microdialysis in tumor tissues to measure drug penetration and validate target engagement .

Advanced Research Questions

Q. How should a Phase II clinical trial for this compound in progressive desmoid tumors be designed, considering Phase I safety and efficacy data?

  • Methodological Answer :

  • Patient stratification : Enroll patients with tumors expressing high Notch activity (via IHC for NICD or RNA-seq of Notch targets) .
  • Endpoints : Primary endpoint = progression-free survival (PFS); secondary endpoints = objective response rate (ORR) and PD biomarker modulation .
  • Dosing : Use MTD from Phase I (e.g., 12 mg/day) with adaptive design to adjust based on interim PK/PD analyses .
  • Control arm : Compare against placebo or standard therapy (e.g., sorafenib), with crossover allowed post-progression .

Q. What methodologies can resolve contradictions between preclinical efficacy and clinical outcomes of this compound?

  • Methodological Answer :

  • Tumor heterogeneity analysis : Perform single-cell RNA-seq on clinical samples to identify subpopulations resistant to Notch inhibition .
  • Translational PK/PD modeling : Integrate preclinical data with patient PK profiles to identify underdosed cohorts or off-target effects .
  • Combination therapy screens : Test this compound with PI3K/mTOR inhibitors in vitro to overcome compensatory signaling pathways .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound trials?

  • Methodological Answer :

  • Use Emax models to estimate EC50 and maximal effect sizes from dose-ranging studies .
  • Apply Bayesian adaptive designs to dynamically allocate patients to optimal doses during Phase I/II trials .
  • Employ longitudinal mixed-effects models to account for inter-patient variability in PK/PD parameters .

Q. How can predictive biomarkers for this compound response be identified using multi-omics data?

  • Methodological Answer :

  • Genomic profiling : Perform whole-exome sequencing to correlate mutations in Notch pathway genes (e.g., NOTCH1, JAG1) with clinical response .
  • Proteomic analysis : Use mass spectrometry to identify serum proteins (e.g., DLL4) predictive of resistance .
  • Machine learning : Train classifiers on transcriptomic data from responders vs. non-responders to prioritize biomarker candidates .

Q. What in vitro assays best capture resistance mechanisms to this compound?

  • Methodological Answer :

  • Chronic exposure models : Treat cell lines with incremental this compound doses over 6–8 weeks; perform RNA-seq to identify upregulated survival pathways (e.g., Wnt/β-catenin) .
  • CRISPR screens : Use genome-wide knockout libraries to pinpoint genes whose loss confers resistance (e.g., FBXW7, a negative regulator of Notch) .
  • Co-culture systems : Test stromal cell interactions (e.g., cancer-associated fibroblasts) that secrete ligands reactivating Notch in tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.